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Managing adverse events of TNO155 combination therapy.

Author: BenchChem Technical Support Team. Date: December 2025

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TNO155 Combination Therapy: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TNO155 in combination therapies. The information is designed to offer rapid guidance on managing adverse events that may be encountered during experiments.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues that may arise during your research with TNO155 combination therapy.

General Questions

Q1: What is TNO155 and what is its mechanism of action?

TNO155 is a selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is involved in the activation of the RAS-mitogenactivated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in

Troubleshooting & Optimization





various cancers.[1][3] By inhibiting SHP2, TNO155 can block tumor-promoting and immune-suppressive signaling in RTK- and MAPK-driven tumors.[2][4]

Q2: What are the most common adverse events observed with TNO155 combination therapy?

The safety profile of TNO155 in combination with other agents, such as spartalizumab or ribociclib, has been shown to be consistent with the profiles of each agent individually, with no new safety signals identified.[2] The most frequently reported treatment-related adverse events (TRAEs) across various TNO155 combination studies include:

- General: Peripheral edema, pyrexia (fever), and fatigue.[2][5]
- Hepatic: Increased aspartate aminotransferase (AST) and increased alanine aminotransferase (ALT).[2][6]
- Musculoskeletal: Increased blood creatine phosphokinase (CPK).[1][2]
- Gastrointestinal: Diarrhea and nausea.[1][2]
- Hematologic: Thrombocytopenia, anemia, and neutropenia.[2][5]
- Dermatologic: Acneiform dermatitis.[1]

Adverse Event Management

Q3: An animal in our preclinical study is exhibiting peripheral edema. How should we manage this?

Peripheral edema is a known class effect of SHP2 inhibitors.[7] Management should be based on the severity (grade) of the edema.

- Monitoring: Regularly assess the animal for the extent and severity of swelling. Note any impact on mobility or discomfort.
- Management:
 - Mild to Moderate (Grade 1-2): For mild cases, ensure the animal has comfortable bedding and easy access to food and water. In some instances, supportive measures such as



gentle massage of the affected limbs may be considered.

 Severe (Grade 3-4): For more severe edema, especially if it impacts the animal's welfare, dose interruption of TNO155 should be considered. If the edema is causing significant distress, veterinary consultation for potential diuretic administration may be necessary. It is crucial to rule out other causes of edema, such as cardiac dysfunction.

Q4: We have observed a significant increase in liver transaminases (ALT/AST) in our experimental subjects. What is the recommended course of action?

Elevated liver enzymes are a common finding with TNO155 combination therapies.[2][6] A systematic approach is crucial for management.

- Monitoring: Liver function tests (LFTs), including ALT, AST, and bilirubin, should be monitored
 at baseline and regularly during treatment. The frequency of monitoring should be increased
 if elevations are detected.
- Management: The management strategy is dependent on the grade of hepatotoxicity:
 - Grade 1 (1.0-3.0 x Upper Limit of Normal ULN): Continue treatment with increased frequency of LFT monitoring (e.g., weekly).
 - Grade 2 (>3.0-5.0 x ULN): Consider dose interruption of TNO155 and the combination agent until LFTs return to Grade 1 or baseline. Upon resolution, treatment can be resumed at a reduced dose.
 - Grade 3 (>5.0-20.0 x ULN): Discontinue TNO155 and the combination agent. Monitor LFTs closely. A thorough investigation to rule out other causes of liver injury should be initiated. Re-challenge with the drugs at a significantly reduced dose may be considered only after complete resolution and careful risk-benefit assessment.
 - Grade 4 (>20.0 x ULN): Permanently discontinue treatment. Provide supportive care and manage as a case of severe drug-induced liver injury.

Q5: How should we manage diarrhea in subjects receiving TNO155 combination therapy?

Diarrhea is a frequently reported adverse event.[1][2]



- Monitoring: Monitor the frequency and consistency of stools. Assess for signs of dehydration.
- Management:
 - Grade 1 (Increase of <4 stools/day over baseline): Initiate dietary modifications (e.g., low-fiber, bland diet) and ensure adequate hydration.
 - Grade 2 (Increase of 4-6 stools/day over baseline): Administer anti-diarrheal agents such as loperamide. Continue dietary modifications and ensure adequate fluid and electrolyte intake. Consider a dose interruption of TNO155 if symptoms persist.
 - Grade 3-4 (Increase of ≥7 stools/day over baseline; severe incontinence; hospitalization indicated): Discontinue TNO155 and provide aggressive supportive care, including intravenous fluids and electrolytes. Hospitalization may be required. Once the diarrhea resolves to Grade 1 or less, consider resuming TNO155 at a reduced dose.

Q6: What are the recommendations for monitoring and managing potential cardiac toxicities?

Decreased left ventricular ejection fraction (LVEF) has been reported as a dose-limiting toxicity in some TNO155 studies.[4][8]

- Monitoring:
 - Baseline: A baseline assessment of cardiac function, including LVEF measurement by echocardiogram, is recommended before initiating TNO155 combination therapy.[9]
 - On-treatment: Regular monitoring of cardiac function with echocardiograms should be conducted throughout the study. A typical frequency is every 3 months, but this may need to be adjusted based on the experimental design and any observed cardiac changes.[10]
 [11]
- Management:
 - Asymptomatic LVEF decline:
 - Decline by >10% to a value <50%: This is considered definite cardiotoxicity.[10]
 TNO155 should be withheld, and a cardiology consultation should be considered.



- Decline by >10% to a value ≥50% with an accompanying decrease in Global Longitudinal Strain (GLS) >15%: This is considered probable subclinical cardiotoxicity.
 [10] More frequent cardiac monitoring is warranted, and a dose reduction of TNO155 may be considered.
- Symptomatic Heart Failure: TNO155 should be permanently discontinued, and standard heart failure management should be initiated.

Data Presentation

Table 1: Incidence of Common Treatment-Related Adverse Events (TRAEs) with TNO155 in Combination with Spartalizumab

Adverse Event	Any Grade (%)	Grade ≥3 (%)
Increased AST	Not Specified	Not Specified
Increased ALT	Not Specified	Not Specified
Increased CPK	Not Specified	Not Specified
Anemia	Not Specified	Not Specified
Thrombocytopenia	Not Specified	Not Specified
Peripheral Edema	Not Specified	Not Specified
Diarrhea	Not Specified	Not Specified

Data from a phase 1b study of TNO155 with spartalizumab. Specific percentages for each AE were not provided in the source.

Table 2: Incidence of Common Any-Grade Adverse Events with TNO155 in Combination with Ribociclib



Adverse Event	Any Grade (%)
Thrombocytopenia	Most Common
Increased AST	Most Common
Increased CPK	Most Common
Anemia	Most Common
Increased ALT	Most Common
Diarrhea	Most Common
Neutropenia	Most Common
Pyrexia	Most Common
Peripheral Edema	Most Common

Data from a phase 1b study of TNO155 with ribociclib. The term "most common" was used in the source without specific percentages.[2][4]

Table 3: Dose-Limiting Toxicities (DLTs) Observed with TNO155 in Combination with Spartalizumab

Dose-Limiting Toxicity	Grade
Decreased ejection fraction	3
Decreased ejection fraction	2
Autoimmune encephalopathy	3
Febrile neutropenia	3
Rhabdomyolysis	3
Localized edema	3
Swelling	2

DLTs were reported across various dose levels.[4]



Experimental Protocols

Protocol 1: Monitoring and Management of Hepatotoxicity

- Objective: To outline the procedures for monitoring and managing liver enzyme elevations in subjects receiving TNO155 combination therapy.
- Procedure:
 - 1. Baseline Assessment: Prior to the first dose of TNO155, collect blood samples to measure baseline LFTs, including ALT, AST, total bilirubin, and alkaline phosphatase.
 - 2. Routine Monitoring: Collect blood samples for LFTs at regular intervals (e.g., every two weeks for the first two cycles, then monthly).
 - 3. Management of Elevated LFTs:
 - Grade 1 (ALT/AST >1.0-3.0 x ULN): Continue treatment and increase monitoring frequency to weekly until LFTs return to baseline or Grade 0.
 - Grade 2 (ALT/AST >3.0-5.0 x ULN): Withhold TNO155 and the combination agent. Monitor LFTs every 2-3 days. Once LFTs return to ≤ Grade 1, resume both drugs at a one-dose level reduction.
 - Grade 3 (ALT/AST >5.0-20.0 x ULN): Discontinue treatment. Monitor LFTs every 2-3 days. Conduct a thorough workup to identify other potential causes of hepatotoxicity.
 - Grade 4 (ALT/AST >20.0 x ULN): Permanently discontinue treatment.

Protocol 2: Assessment of Cardiac Function

- Objective: To monitor for potential TNO155-related cardiac dysfunction.
- Procedure:
 - Baseline Assessment: Perform a baseline echocardiogram to assess LVEF and GLS within 28 days prior to starting TNO155.

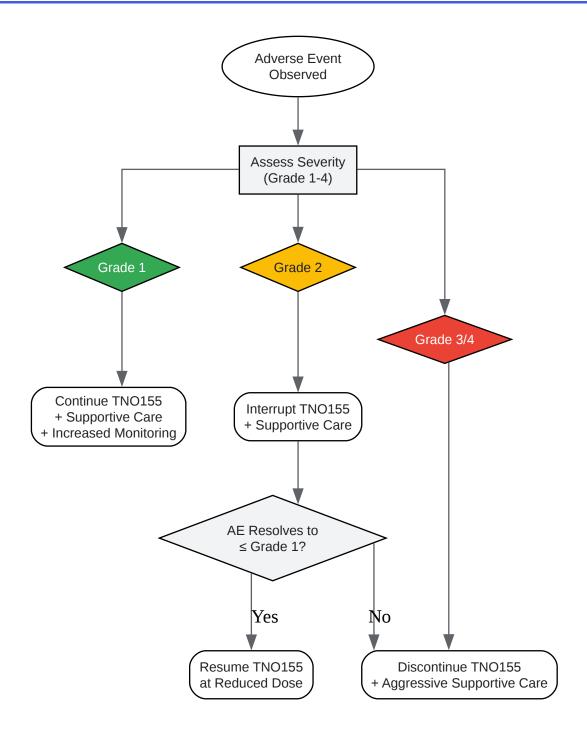


- 2. On-treatment Monitoring: Perform an echocardiogram every 3 months during treatment.
- 3. Evaluation of LVEF Decline:
 - If LVEF drops by >10 percentage points from baseline to a value <50%, confirm with a repeat echocardiogram within 2-3 weeks. If confirmed, withhold TNO155 and consult a cardio-oncologist.
 - If a subject develops clinical signs of congestive heart failure, perform an immediate echocardiogram and withhold TNO155.

Mandatory Visualization

Caption: TNO155 inhibits SHP2, blocking the RAS/MAPK signaling pathway.





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Caption: General workflow for managing TNO155-related adverse events.

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- To cite this document: BenchChem. [Managing adverse events of TNO155 combination therapy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#managing-adverse-events-of-tno155combination-therapy]

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